molecular formula C16H18N2O2S B1490745 ethyl 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxylate CAS No. 1428234-24-5

ethyl 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxylate

Cat. No.: B1490745
CAS No.: 1428234-24-5
M. Wt: 302.4 g/mol
InChI Key: JUICILDVCSVKOX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxylate is a chemical compound with the molecular formula C16H18N2O2S and a molecular weight of 302.4 g/mol . It is a derivative of pyrrole, a biologically active scaffold known for its diverse nature of activities .


Molecular Structure Analysis

The molecular structure of this compound is based on a pyrrole ring system, which is a common structure in many biologically active compounds . The specific structure details for this compound are not provided in the retrieved sources.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the retrieved sources. The compound has a molecular weight of 302.4 g/mol .

Scientific Research Applications

Heterocyclic Compound Synthesis

One study describes the three-component spiro heterocyclization of pyrrolediones with malononitrile and pyrazolone, leading to the formation of substituted spiro[pyrano[2,3-c]pyrazole-4,3′-pyrroles]. This reaction showcases the utility of related compounds in generating spiro heterocyclic systems, which are difficult to access through other synthetic routes (Dmitriev et al., 2014).

Novel Pyrimidine Derivatives

Another research effort focused on the synthesis of 5,8-Diamino-Substituted Pyrano[4",3":4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and Pyrimido[4',5':4,5]thieno[2,3-c]isoquinolines, illustrating the potential of ethyl 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxylate derivatives in accessing complex pyrimidine frameworks with potential pharmacological applications (Paronikyan et al., 2016).

Pyrazine Derivatives Synthesis

Further illustrating the versatility of this compound, research into new fused pyrazines led to the synthesis of pyrido[3',2':4,5]-thieno[2,3-e]pyrrolo[1,2-a]pyrazine derivatives, highlighting the compound's role in constructing pyrazine derivatives with potential for diverse chemical and biological properties (El-Kashef et al., 2000).

Carbohydrazides Derivatives

The acylation of 4-substituted 4H-thieno[3,2-b]pyrrole-5-carbohydrazides, utilizing derivatives similar to this compound, resulted in mixed bis-acylhydrazines, which could serve as intermediates in the development of various pharmacologically active compounds (Torosyan et al., 2020).

Properties

IUPAC Name

ethyl 2-amino-5-benzyl-4,6-dihydrothieno[2,3-c]pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-2-20-16(19)14-12-9-18(10-13(12)21-15(14)17)8-11-6-4-3-5-7-11/h3-7H,2,8-10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUICILDVCSVKOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CN(C2)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxylate
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ethyl 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxylate
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ethyl 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxylate
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ethyl 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxylate
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ethyl 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxylate
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ethyl 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxylate

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